molecular formula C21H17NO3S B2401981 4-methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone CAS No. 477873-05-5

4-methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone

Cat. No.: B2401981
CAS No.: 477873-05-5
M. Wt: 363.43
InChI Key: IUWSMPKFVPAVAA-UHFFFAOYSA-N
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Description

4-methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone, also known as MPP+, is a chemical compound that has been extensively studied for its scientific research applications. It is a highly toxic compound that has been used to study the mechanisms of Parkinson's disease and other neurological disorders.

Scientific Research Applications

Reaction Studies and Synthesis

  • Reactions with Benzaldehydes : Phenyl 2-propynyl sulfone, a related compound, when treated with substituted benzaldehydes, forms addition products. These products, structurally similar to 4-methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone, were analyzed using spectroscopic data (Yoshimoto & Kishida, 1970).

  • Formation of Coordination Compounds : A study on 1-aryl-3-hydroxy-2-methyl-4-pyridinones, which are structurally related to the target compound, showed their ability to form complexes with aluminum, gallium, and indium, highlighting the potential for creating diverse coordination compounds (Zhang, Rettig, & Orvig, 1991).

  • Pyrazolopyrimidine Synthesis : Research demonstrates the synthesis of novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. These compounds, structurally related to the target compound, exhibit antimicrobial activities, suggesting similar potentials for this compound (Alsaedi, Farghaly, & Shaaban, 2019).

Pharmaceutical and Biomedical Applications

  • HIV-1 Reverse Transcriptase Inhibitors : Certain pyridin-2(1H)-one derivatives, which share a core structure with the compound , have been identified as potent inhibitors of HIV-1 specific reverse transcriptase, suggesting potential therapeutic applications (Dollé et al., 1995).

Material Science and Chemistry

  • Synthesis of Heteroaromatics : Methyl phenyl sulfone, structurally related to the target compound, is used in synthesizing various heteroaromatic compounds, indicating the potential for this compound in the development of new organic materials (Yokoyama, Tsuji, & Imamoto, 1984).

  • Linear and Nonlinear Optical Analysis : Research on pyridinium compounds reveals their potential for creating new π-conjugated chromophores. This suggests that similar structural compounds like this compound could be valuable in developing materials with optical applications (Antony et al., 2019).

Properties

IUPAC Name

3-(benzenesulfonyl)-4-methyl-6-phenyl-1-prop-2-ynylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S/c1-3-14-22-19(17-10-6-4-7-11-17)15-16(2)20(21(22)23)26(24,25)18-12-8-5-9-13-18/h1,4-13,15H,14H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWSMPKFVPAVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC#C)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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